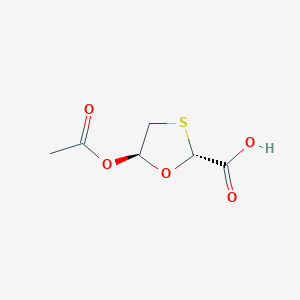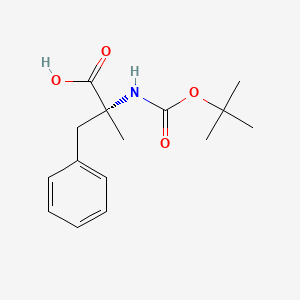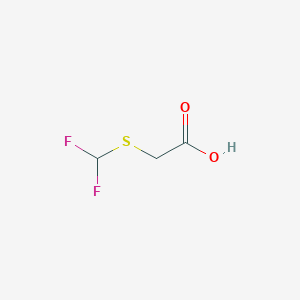
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: is a sulfur-containing heterocyclic compound. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. This compound is often used as a building block in organic synthesis due to its unique structural features .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective formation of the trans isomer .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions:
Oxidation: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid can undergo oxidation reactions, where the sulfur atom in the oxathiolane ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, where nucleophiles such as amines or thiols replace the acetoxy group to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives
科学研究应用
Chemistry: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
作用机制
The mechanism of action of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in biochemical pathways. The oxathiolane ring can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: This compound lacks the trans configuration, which may result in different chemical and biological properties.
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid:
5-Methyl-1,3-oxathiolane-2-carboxylic acid: The presence of a methyl group instead of an acetoxy group can significantly alter the compound’s properties
Uniqueness: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is unique due to its trans configuration and the presence of both acetoxy and oxathiolane functional groups. This combination of features allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
147027-05-2 |
|---|---|
分子式 |
C6H8O5S |
分子量 |
192.19 g/mol |
IUPAC 名称 |
(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
InChI 键 |
WRUGSNIJLUOGQF-NJGYIYPDSA-N |
SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
手性 SMILES |
CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O |
规范 SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)


![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
